4-Amino-2,3,5,6-tetrafluoropyridine

Catalog No.
S670037
CAS No.
1682-20-8
M.F
C5H2F4N2
M. Wt
166.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2,3,5,6-tetrafluoropyridine

CAS Number

1682-20-8

Product Name

4-Amino-2,3,5,6-tetrafluoropyridine

IUPAC Name

2,3,5,6-tetrafluoropyridin-4-amine

Molecular Formula

C5H2F4N2

Molecular Weight

166.08 g/mol

InChI

InChI=1S/C5H2F4N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)

InChI Key

PLVFNMQHMRRBAA-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1F)F)F)F)N

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)N

Potential Applications in Medicinal Chemistry

4-Amino-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative with potential applications in medicinal chemistry. The presence of the fluorine atoms can influence the molecule's properties, such as lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery []. Research suggests it could be a building block for novel compounds targeting various therapeutic areas:

  • Central Nervous System (CNS) Disorders: Studies have explored its potential in developing drugs for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The fluorine substitution might enhance blood-brain barrier penetration, allowing the molecule to interact with targets in the central nervous system [].

4-ATFP is a man-made molecule not found naturally. Researchers synthesize it for use in various scientific studies []. Its potential applications and specific biological role are still under investigation.


Molecular Structure Analysis

4-ATFP has a six-membered aromatic ring structure (pyridine) with fluorine atoms at positions 2, 3, 5, and 6 (relative to the nitrogen atom) []. An amino group (NH₂) is attached at position 4. This structure makes 4-ATFP a polar molecule due to the electronegative fluorine atoms and the positively charged nitrogen in the amino group.


Chemical Reactions Analysis

  • Nucleophilic substitution: The fluorine atoms on the ring might be susceptible to nucleophilic substitution by strong nucleophiles, resulting in the formation of C-N or C-O bonds.
  • Acid-base reactions: The amino group can act as a base and accept protons from acids.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to its high molecular weight.
  • Melting point: Expected to be relatively high due to the presence of aromatic and polar functional groups.
  • Boiling point: Likely high due to the combined effect of the aromatic ring and the hydrogen bonding potential of the amino group.
  • Solubility: Presumed to be moderately soluble in polar organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) due to the presence of the amino group. Solubility in water might be limited due to the hydrophobic nature of the fluorinated ring.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-2,3,5,6-tetrafluoropyridine

Dates

Modify: 2023-08-15

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